N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide
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Overview
Description
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide is a complex organic compound that features a benzyl group, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach. This involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the multiple steps required for its preparation. The use of high-throughput screening and optimization of reaction conditions can help in scaling up the production while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile
- 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide
Uniqueness
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide is unique due to its combination of a benzyl group, a tetrazole ring, and a benzamide moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-24-18(21-22-23-24)27-12-16(25)20-15-10-6-5-9-14(15)17(26)19-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,26)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPPEOQAHHHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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